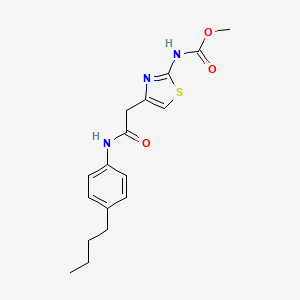

Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Descripción

Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group (methyl ester) at the 2-position of the thiazole ring and a 4-butylphenyl-substituted acetamide side chain at the 4-position. The molecular structure combines a heterocyclic thiazole core with functional groups that influence its physicochemical properties, such as solubility, stability, and biological activity.

Propiedades

IUPAC Name |

methyl N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-3-4-5-12-6-8-13(9-7-12)18-15(21)10-14-11-24-16(19-14)20-17(22)23-2/h6-9,11H,3-5,10H2,1-2H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUSNIOGBBHCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds bearing thiazole moieties have been reported to exhibit antimicrobial and antiproliferative activities

Mode of Action

Compounds with similar structures have been found to exhibit membrane perturbing as well as intracellular modes of action. They may interact with the cell membrane, leading to permeabilization, or they may penetrate the cell and interact with intracellular targets.

Actividad Biológica

Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H21N3O3S

- Molecular Weight : 347.43 g/mol

- CAS Number : 946283-99-4

The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The presence of the butylphenyl group may enhance lipophilicity, potentially improving bioavailability.

This compound may interact with various biological targets, including enzymes and receptors. The thiazole moiety is often involved in enzyme inhibition and receptor modulation. For instance, compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an anticancer agent. Research indicates that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been shown to induce apoptosis in K562 cells through mitochondrial pathways .

In Vivo Studies

Preliminary in vivo studies reveal that thiazole derivatives can inhibit tumor growth in murine models. A related compound demonstrated low cytotoxicity while effectively delaying tumor progression in a CDF1 mouse model bearing mammary carcinoma .

Comparison of Biological Activities

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | - | - |

| Thiazole Derivative A | AChE Inhibition | 2.7 | AChE |

| Thiazole Derivative B | Cytotoxicity in K562 Cells | 10 | K562 |

Synthesis Overview

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Amino and carbonyl groups are introduced via nucleophilic substitution.

- Final Carbamate Formation : The carbamate moiety is formed through reaction with methyl chloroformate.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives similar to this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting strong anticancer potential.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of thiazole compounds on AChE. The results showed that certain derivatives could effectively inhibit AChE activity, with implications for treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its carbamate group and 4-butylphenyl acetamide side chain. Key comparisons with similar compounds include:

A. Urea-Based Thiazole Derivatives ()

Compounds such as 1f and 1g (urea derivatives with piperazine and trifluoromethylphenyl groups) share the thiazole core but differ in functional groups.

- unrecorded data for the target carbamate) .

- Substituent Effects : The 4-butylphenyl group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., 3-fluorophenyl in 2a ), influencing membrane permeability and metabolic stability.

B. Carbamate-Containing Thiazole Analogs ()

- Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate (): Molecular Formula: C10H13N3O3S vs. the target compound’s likely formula (estimated C15H19N3O3S, assuming a butylphenyl group replaces cyclopropyl). Molecular Weight: 255.30 g/mol for the cyclopropyl analog vs. ~337.45 g/mol (estimated) for the target compound.

- tert-Butyl Carbamates (): Compounds like tert-butyl (4-(2-((2,2-diethoxyethyl)amino)-2-oxoacetyl)thiazol-2-yl)carbamate (MW 387.45) feature bulkier carbamate groups. The tert-butyl group may improve metabolic stability but reduce aqueous solubility compared to the methyl carbamate in the target compound .

C. Thiazole-Ester Derivatives ()

- [2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate: Replaces the carbamate with a bromobenzoate ester. The electron-withdrawing bromine and ester group could alter reactivity (e.g., hydrolysis susceptibility) compared to the carbamate’s stability .

Table 1: Key Properties of Selected Analogs

Key Observations :

- Melting Points : Urea derivatives (190–207°C) generally exhibit higher melting points than carbamates, likely due to stronger intermolecular hydrogen bonding .

- Synthetic Yields : Urea analogs in report yields of 70–78%, suggesting efficient synthesis routes for thiazole-urea conjugates. The target compound’s synthesis may face challenges due to the steric bulk of the 4-butylphenyl group.

- Solubility : Larger hydrophobic groups (e.g., butylphenyl) may reduce aqueous solubility compared to smaller substituents (e.g., cyclopropyl in ).

Q & A

Q. Characterization Methods :

- IR Spectroscopy : To confirm carbonyl (C=O) and carbamate (N–C=O) stretches (e.g., 1680–1720 cm⁻¹).

- ¹H/¹³C-NMR : To verify substituent integration (e.g., the 4-butylphenyl group’s aromatic protons at δ 7.2–7.5 ppm and the thiazole proton at δ 7.8–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₈H₂₂N₃O₃S: 360.1382) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole Formation | Thiourea, α-bromoacetophenone, EtOH, reflux | 64–70 | |

| Carbamate Introduction | Methyl chloroformate, DMF, K₂CO₃, 0°C | 65–75 |

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

While specific safety data for this compound is limited, analogous thiazole-carbamates require:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : In airtight containers at –20°C to prevent hydrolysis of the carbamate group .

- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal .

Advanced: How can researchers design experiments to evaluate its biological activity?

Methodological Answer:

Given structural similarities to anticancer thiazole derivatives , prioritize:

- In Vitro Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition profiling.

- In Vivo Models : Xenograft studies in mice, using doses extrapolated from in vitro IC₅₀ values (e.g., 10–50 mg/kg, oral/IP) .

Table 2 : Example Biological Data for Analogous Thiazoles

| Compound | Activity (IC₅₀, μM) | Cell Line | Mechanism | Reference |

|---|---|---|---|---|

| Thiazole-carbamate A | 2.5 ± 0.3 | MCF-7 | Caspase-3 activation | |

| Thiazole-derivative B | 1.8 ± 0.2 | HeLa | EGFR kinase inhibition |

Advanced: How do structural modifications (e.g., alkyl chain length) impact activity?

Methodological Answer:

The 4-butylphenyl group may enhance lipophilicity, improving membrane permeability. Systematic SAR studies should:

- Vary Substituents : Synthesize analogs with shorter (e.g., methyl) or longer (e.g., hexyl) alkyl chains.

- Assay Comparison : Test solubility (logP via shake-flask method) and bioactivity (e.g., IC₅₀ shifts).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with target proteins (e.g., EGFR) .

Advanced: How can conflicting spectral or biological data be resolved?

Methodological Answer:

Contradictions may arise from impurities or isomerism. Strategies include:

- Purification : Re-crystallize from ethanol/water or use preparative HPLC (>95% purity).

- Advanced Spectrometry : 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.

- Biological Replication : Repeat assays with independent batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the thiazole and carbamate groups.

- LC-MS/MS : Monitor degradation products under stress conditions (e.g., heat, pH 2–9) to assess stability.

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.